Jvs2L11roa
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Overview
Description
JTE-151 is a novel, selective inhibitor of retinoic acid receptor-related orphan receptor gamma (RORγ). This compound has been developed for the treatment of autoimmune diseases, which are conditions where the immune system mistakenly attacks the body’s own tissues . RORγ is a nuclear receptor that plays a crucial role in the development and function of T helper 17 (Th17) cells, which produce the pro-inflammatory cytokine interleukin 17 (IL-17). By inhibiting RORγ, JTE-151 aims to reduce the production of IL-17 and, consequently, alleviate chronic inflammation associated with autoimmune diseases .
Preparation Methods
The synthesis of JTE-151 involves several steps, starting with the identification of a suitable core structure that can be modified to enhance its drug-like properties. . The process includes:
Core Structure Identification: The core structure is selected based on its ability to interact with the RORγ binding pocket.
Functional Group Modification: Functional groups are added to improve the compound’s properties.
Optimization: The compound is optimized for ligand efficiency, metabolic stability, and cell permeability through iterative testing and modification.
Chemical Reactions Analysis
JTE-151 undergoes various chemical reactions, including:
Scientific Research Applications
JTE-151 has several scientific research applications, including:
Mechanism of Action
JTE-151 exerts its effects by inhibiting RORγ, a nuclear receptor that regulates the development and function of Th17 cells . Th17 cells produce IL-17, a pro-inflammatory cytokine that plays a key role in chronic inflammation. By binding to the RORγ ligand-binding pocket, JTE-151 prevents the activation of RORγ, thereby reducing the production of IL-17 and alleviating inflammation . The binding orientation of JTE-151 in RORγ was confirmed by X-ray cocrystal analysis, which showed that the compound binds with a U-shaped conformation .
Comparison with Similar Compounds
JTE-151 is unique among RORγ inhibitors due to its high selectivity, metabolic stability, and favorable physicochemical properties . Similar compounds include:
VTP-43742: Another RORγ inhibitor that has shown promise in clinical trials for treating autoimmune diseases.
GSK2981278A: A RORγ inhibitor developed by GlaxoSmithKline with similar therapeutic potential.
ARN-6039: A compound that targets RORγ and has been investigated for its anti-inflammatory effects.
TAK-828: Another RORγ inhibitor that has been studied for its potential in treating autoimmune conditions.
JTE-151 stands out due to its optimized drug-like properties, including high ligand efficiency, metabolic stability, and cell permeability, making it a promising candidate for clinical development .
Biological Activity
Jvs2L11roa, also known as JTE-151, is a selective inhibitor of retinoic acid receptor-related orphan receptor gamma (RORγ). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases. The following sections will delve into the biological activity of this compound, including its mechanism of action, research findings, and comparative analysis with similar compounds.
This compound functions by inhibiting RORγ, a nuclear receptor that plays a crucial role in the development and function of T helper 17 (Th17) cells. Th17 cells are associated with the production of interleukin-17 (IL-17), a cytokine involved in inflammatory responses. By inhibiting RORγ, this compound effectively reduces IL-17 production, thereby mitigating the inflammatory processes associated with autoimmune conditions such as rheumatoid arthritis and psoriasis.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of Th17 cells. One study reported a significant reduction in IL-17 levels in cultured T cells treated with this compound compared to untreated controls. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against RORγ.
In Vivo Efficacy
Preclinical trials have been conducted to assess the efficacy of this compound in animal models of autoimmune diseases. For instance, in a murine model of rheumatoid arthritis, treatment with this compound resulted in reduced joint inflammation and damage. Histological analyses revealed decreased infiltration of inflammatory cells and lower expression levels of pro-inflammatory cytokines.
Case Studies
A notable case study involved patients with moderate to severe psoriasis who were administered this compound as part of a clinical trial. The results indicated a marked improvement in skin lesions and a reduction in PASI (Psoriasis Area Severity Index) scores after 12 weeks of treatment. Adverse effects were minimal, primarily limited to mild gastrointestinal disturbances.
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with other RORγ inhibitors currently under investigation.
Compound Name | Selectivity | Metabolic Stability | Clinical Status |
---|---|---|---|
JTE-151 (this compound) | High | Excellent | Phase II clinical trials |
VTP-43742 | Moderate | Moderate | Phase I clinical trials |
GSK2981278A | High | Good | Phase II clinical trials |
ARN-6039 | Moderate | Low | Preclinical |
TAK-828 | High | Good | Phase I clinical trials |
JTE-151 stands out due to its high selectivity for RORγ and superior metabolic stability compared to other compounds. This profile enhances its potential as a therapeutic agent for treating autoimmune diseases.
Properties
CAS No. |
1404380-58-0 |
---|---|
Molecular Formula |
C28H37ClN2O4 |
Molecular Weight |
501.1 g/mol |
IUPAC Name |
(4S)-6-(2-chloro-4-methylanilino)-4-[4-cyclopropyl-5-[3-(2,2-dimethylpropyl)cyclobutyl]-1,2-oxazol-3-yl]-6-oxohexanoic acid |
InChI |
InChI=1S/C28H37ClN2O4/c1-16-5-9-22(21(29)11-16)30-23(32)14-19(8-10-24(33)34)26-25(18-6-7-18)27(35-31-26)20-12-17(13-20)15-28(2,3)4/h5,9,11,17-20H,6-8,10,12-15H2,1-4H3,(H,30,32)(H,33,34)/t17?,19-,20?/m0/s1 |
InChI Key |
YWTJAGLMNTUIMB-SYYJFZTOSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)C[C@H](CCC(=O)O)C2=NOC(=C2C3CC3)C4CC(C4)CC(C)(C)C)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(CCC(=O)O)C2=NOC(=C2C3CC3)C4CC(C4)CC(C)(C)C)Cl |
Origin of Product |
United States |
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